molecular formula C18H13ClN4O2 B13749470 Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- CAS No. 3150-82-1

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-

Cat. No.: B13749470
CAS No.: 3150-82-1
M. Wt: 352.8 g/mol
InChI Key: RJXMVDQBCHMJTE-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- (CAS 3150-82-1) is an azo dye derivative with the molecular formula C₁₈H₁₃ClN₄O₂ and a molecular weight of 352.78 g/mol . Its structure features a central benzenamine core substituted with a phenyl group at the N-position and an azo linkage (-N=N-) connecting to a 2-chloro-4-nitrophenyl moiety. This compound exhibits a high lipophilicity (LogP = 5.56), making it suitable for reverse-phase HPLC analysis . Azo compounds like this are widely used in dyes, pigments, and analytical chemistry due to their chromophoric properties and stability .

Properties

CAS No.

3150-82-1

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-phenylaniline

InChI

InChI=1S/C18H13ClN4O2/c19-17-12-16(23(24)25)10-11-18(17)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H

InChI Key

RJXMVDQBCHMJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach: Diazotization and Azo Coupling

The most common and classical method for preparing azo compounds like Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- involves two key steps:

  • Diazotization: Aromatic primary amines are converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and acid, typically hydrochloric acid) at low temperatures (0–5 °C).

  • Azo Coupling: The diazonium salt is then coupled with an electron-rich aromatic compound (such as aniline derivatives or phenols) under controlled pH conditions to form the azo linkage.

This method is widely applicable and forms the basis for synthesizing various azo dyes including substituted benzenamines and nitrophenyl derivatives.

Specific Preparation Routes for Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-

Based on the literature and related azo dye syntheses, the preparation of this compound can be outlined as follows:

Starting Materials

Stepwise Preparation

Step Reaction Type Description Conditions/Notes
1. Diazotization 4-chloro-2-nitroaniline is treated with sodium nitrite in acidic medium (HCl) at 0–5 °C to form the diazonium salt. Low temperature is critical to stabilize the diazonium intermediate.
2. Azo Coupling The diazonium salt solution is added slowly to a solution of N-phenylaniline under alkaline or neutral conditions to form the azo compound. pH control is important; typically slightly alkaline conditions favor coupling.
3. Isolation and Purification The azo dye precipitates out or can be extracted using organic solvents, followed by recrystallization. Purification by recrystallization or chromatography ensures high purity for analytical and application use.

This synthetic route is consistent with azo dye preparation methods reported in various studies on azo compounds and related thiazole or phenylazo derivatives.

Alternative and Related Synthetic Methods

Coupling with Other Amines and Phenols

Literature reports numerous examples where diazonium salts of substituted anilines are coupled with various amines or phenols to yield azo compounds with different chromophores and properties. For instance, coupling with N-phenyldiethanolamine or other substituted anilines has been reported to yield azo dyes with specific functional properties.

Analytical and Purification Considerations

  • Chromatographic Separation: Reverse phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for analyzing and purifying Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-.

  • Spectroscopic Characterization: UV-Vis spectroscopy is typically used to confirm azo dye formation due to the characteristic azo chromophore absorption. Additional characterization by NMR and mass spectrometry confirms structural integrity.

Summary Table of Preparation Methods

Preparation Method Key Steps Starting Materials Advantages Notes
Classical Diazotization & Coupling Diazotization of 4-chloro-2-nitroaniline, coupling with N-phenylaniline 4-chloro-2-nitroaniline, N-phenylaniline Simple, well-established, scalable Requires low temperature control
Gewald Reaction + Diazotization Gewald reaction to form aminothiophene, diazotization, coupling Ketones, cyanoacetate, sulfur, arylamines Useful for heterocyclic azo dyes More complex, less direct for this compound
Coupling with substituted amines or phenols Diazotization of substituted aniline, coupling with amines/phenols Various substituted anilines and amines Produces diverse azo dyes with tailored properties Requires optimization of coupling conditions

Research Findings and Notes

  • The azo coupling reaction is highly sensitive to pH and temperature, which affects the yield and purity of the azo compound.
  • Substituents on the aromatic rings (such as chloro and nitro groups) influence the diazotization rate and coupling efficiency.
  • Purification by chromatographic methods is essential to remove unreacted starting materials and side products.
  • The azo compound’s stability and color properties depend on the nature and position of substituents on the aromatic rings.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry as a dye for fabrics

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various enzymes and receptors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, particularly in their aromatic cores and substituent patterns:

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Applications/Notes
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- 3150-82-1 C₁₈H₁₃ClN₄O₂ Azo group, 2-chloro-4-nitrophenyl, N-phenyl HPLC analysis; high LogP (5.56)
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)- 31030-27-0 C₂₂H₂₀ClN₅O₃ Azo group, 2-chloro-4-nitrophenyl, N-ethyl and N-phenoxyethyl Regulated under CEPA due to environmental concerns
3-[4-[(2-Chloro-4-nitrophenyl)azo]phenylamino]-Propanenitrile 6657-33-6 C₁₇H₁₆ClN₅O₃ Azo group, 2-chloro-4-nitrophenyl, hydroxyethyl/cyanoethyl Potential dye intermediate; modified N-substituents reduce lipophilicity
Benzenamine, 4-chloro-2-nitro-N-phenyl- 16611-15-7 C₁₂H₉ClN₂O₂ Chloro, nitro, N-phenyl (no azo group) Intermediate in organic synthesis; lacks chromophoric azo linkage
Bis-(4-nitrophenyl)phenylamine - C₁₈H₁₃N₃O₄ Two nitro groups, N-phenyl (no azo group) Electronic applications; nitro groups enhance electron-withdrawing effects

Key Differences and Trends

Azo vs. Non-Azo Compounds: The presence of the azo group in the target compound and its analogs (e.g., CAS 31030-27-0 and 6657-33-6) imparts strong chromophoric properties, making them suitable for dyes and analytical applications . Non-azo analogs (e.g., CAS 16611-15-7) lack this feature and are primarily synthesis intermediates .

Substituent Effects: N-Substituents: The N-phenyl group in the target compound contributes to its high LogP (5.56), whereas compounds with polar N-substituents (e.g., hydroxyethyl/cyanoethyl in CAS 6657-33-6) exhibit reduced lipophilicity . Halogen and Nitro Groups: The 2-chloro-4-nitrophenyl moiety enhances stability and electron-withdrawing effects, critical for dye fastness. In contrast, analogs with nitro groups at different positions (e.g., 4-nitro in CAS 16611-15-7) may exhibit altered reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-?

  • Methodology : Azo coupling is the primary method for synthesizing such compounds.

Diazotization : React 2-chloro-4-nitroaniline with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium salt.

Coupling : Add N-phenylbenzenamine (diphenylamine) to the diazonium salt in a weakly basic medium (pH 8–9) to facilitate electrophilic substitution at the para position.

  • Critical Parameters : Temperature control (<5°C during diazotization), pH adjustment for coupling efficiency, and stoichiometric excess of the coupling agent.
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques characterize this compound?

  • UV-Vis : The azo (-N=N-) group absorbs strongly at 450–550 nm due to π→π* transitions; the nitro (-NO₂) and chloro (-Cl) groups induce bathochromic shifts.
  • NMR :

  • ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm). The chloro and nitro substituents deshield adjacent protons, causing distinct splitting patterns.
  • ¹³C NMR : Azo-linked carbons resonate at δ 140–160 ppm; nitro groups cause downfield shifts (~δ 150 ppm).
    • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks with fragmentation patterns confirming the azo bond cleavage (e.g., m/z corresponding to 2-chloro-4-nitrophenyl and N-phenylbenzenamine fragments) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the azo bond under varying pH conditions?

  • Experimental Design :

  • Degradation Studies : Expose the compound to buffers at pH 2 (HCl), 7 (PBS), and 12 (NaOH) at 37°C for 24–72 hours.
  • Analysis : Use HPLC to quantify intact compound and degradation products.
    • Findings :
  • Acidic Conditions (pH 2) : Azo bonds undergo reductive cleavage (e.g., via stomach-mimetic environments), forming aromatic amines.
  • Alkaline Conditions (pH 12) : Hydrolysis is slower due to electron-withdrawing nitro groups stabilizing the azo linkage.
  • Implications : Stability in physiological environments (e.g., drug delivery systems) depends on substituent electronic effects .

Q. How do computational models predict the compound’s electronic structure and reactivity?

  • Methods :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO).

Molecular Electrostatic Potential (MESP) : Map charge distribution to identify electrophilic/nucleophilic sites.

  • Results :

  • The nitro group lowers LUMO energy (-3.2 eV), enhancing electrophilicity at the azo-linked phenyl ring.
  • Chlorine’s inductive effect increases polarization, favoring nucleophilic attack at specific positions.
    • Applications : Predict regioselectivity in further functionalization (e.g., sulfonation or alkylation) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar azo compounds: How to address them?

  • Issue : Melting points for analogues vary by 10–15°C across studies (e.g., 398–399 K in vs. 408 K in other sources).
  • Resolution :

  • Purity Control : Recrystallize using ethanol/water mixtures and verify via DSC (differential scanning calorimetry).
  • Crystallography : Single-crystal XRD can confirm polymorphism or solvate formation affecting thermal properties .

Methodological Best Practices

Designing experiments to study biological interactions (e.g., enzyme inhibition):

  • Assay Selection :

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., NADH at 340 nm) in the presence of the compound and target enzymes.
  • Docking Simulations : AutoDock Vina predicts binding affinities to active sites (e.g., cytochrome P450 isoforms).
    • Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) and validate via Lineweaver-Burk plots .

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